CGP 44 645

Description

Chemical Nomenclature and Systematic Identification

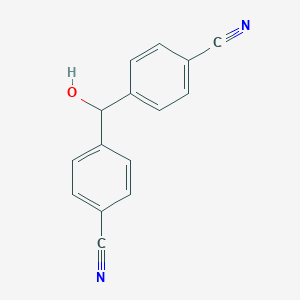

Bis(4-cyanophenyl)methanol possesses multiple systematic names that reflect different nomenclature conventions and regulatory requirements across various chemical databases and organizations. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-[(4-cyanophenyl)-hydroxymethyl]benzonitrile, which precisely describes the structural arrangement and functional group positioning. The compound is also widely recognized by its alternative systematic designation as 4,4'-dicyanobenzhydrol, emphasizing its benzhydrol structural backbone with cyano substituents. Additional nomenclature variations include benzonitrile, 4,4'-(hydroxymethylene)bis-, which describes the compound from the perspective of its benzonitrile components linked through a hydroxymethylene bridge.

The comprehensive list of synonyms reflects the compound's significance across different research domains and regulatory frameworks. Professional chemical databases recognize multiple alternative names including 4,4'-(hydroxymethylene)dibenzonitrile, 4,4'-methanol-bisbenzonitrile, and the commercially important designation CGP 44645. The compound's role as a carbinol metabolite of letrozole has led to its identification in pharmaceutical literature under this functional designation, highlighting its clinical relevance. These diverse nomenclature systems ensure accurate identification and communication across international research communities and regulatory agencies.

Molecular Structure and Formula

The molecular composition of bis(4-cyanophenyl)methanol follows the empirical formula C₁₅H₁₀N₂O, indicating a complex aromatic structure with specific heteroatom incorporation. The molecular weight has been precisely determined as 234.25 grams per mole through computational analysis using advanced molecular modeling software. The structural architecture consists of two 4-cyanophenyl rings connected through a central carbon atom bearing a hydroxyl functional group, creating a symmetric diarylmethanol configuration.

The compound's three-dimensional structure exhibits specific stereochemical characteristics that influence its physical and chemical properties. The central carbon atom adopts a tetrahedral geometry, with the hydroxyl group and two aromatic rings positioned to minimize steric interactions. The aromatic rings maintain planar configurations with the cyano groups positioned para to the central linking carbon, creating an extended conjugated system that contributes to the compound's optical and electronic properties. This structural arrangement results in specific molecular dimensions and conformational preferences that affect intermolecular interactions and crystalline packing arrangements.

Chemical Identifiers and Registry Numbers

Bis(4-cyanophenyl)methanol has been assigned comprehensive identification codes across major chemical databases and regulatory systems worldwide. The Chemical Abstracts Service registry number 134521-16-7 serves as the primary unique identifier for this compound in chemical literature and commercial applications. The PubChem Compound Identification number 10466550 provides access to extensive computational and experimental data within the National Institutes of Health chemical database system.

International chemical identifier systems have assigned specific codes to ensure global recognition and regulatory compliance. The European Community number 603-830-7 facilitates identification within European Union chemical regulations and safety databases. The United States Food and Drug Administration Unique Ingredient Identifier 3WEU2JKQ13 enables tracking within pharmaceutical and regulatory contexts. Additional specialized database identifiers include ChEBI identification number CHEBI:174198 for biological and biochemical applications, and DSSTox Substance identification DTXSID10440392 for toxicological and environmental studies.

Structural Representation and Molecular Descriptors

The molecular structure of bis(4-cyanophenyl)methanol can be precisely represented through standardized chemical notation systems that facilitate computational analysis and database searching. The Simplified Molecular Input Line Entry System representation C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)O provides a linear text format that completely describes the compound's connectivity and bonding patterns. This notation system enables rapid identification and structural verification across different software platforms and chemical databases.

The International Chemical Identifier system provides hierarchical structural descriptions through both standard and key formats. The complete International Chemical Identifier InChI=1S/C15H10N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8,15,18H encompasses all atomic connectivity and hydrogen positioning information. The corresponding International Chemical Identifier Key JNJWXPZHWUOYRZ-UHFFFAOYSA-N provides a compressed hash representation suitable for rapid database searching and structural comparison.

Advanced molecular descriptors characterize the compound's three-dimensional properties and electronic distribution. Computational analysis reveals specific molecular geometry parameters including bond lengths, angles, and conformational preferences that influence chemical reactivity and intermolecular interactions. The aromatic ring systems maintain planar configurations with precise carbon-carbon and carbon-nitrogen bond distances characteristic of conjugated benzonitrile structures.

Physical and Chemical Properties

Bis(4-cyanophenyl)methanol exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions. The compound appears as a crystalline solid at ambient temperature, typically displaying coloration ranging from white to light brown depending on purity and crystallization conditions. The melting point has been determined through multiple experimental studies to occur within the range of 155-160°C, with the most precise measurements indicating 158-159°C under standard atmospheric pressure conditions.

Solubility characteristics demonstrate the compound's selective dissolution behavior across different solvent systems. The compound exhibits limited water solubility due to its predominantly hydrophobic aromatic character, while showing enhanced solubility in organic solvents including chloroform, methanol, ethanol, and dimethyl sulfoxide. This solubility pattern reflects the balance between hydrophobic aromatic interactions and polar functional group contributions from the hydroxyl and cyano groups.

Thermal and stability properties indicate the compound's behavior under various environmental conditions. Computational predictions suggest a boiling point of approximately 473.5°C under standard atmospheric pressure, though experimental verification of this property requires specialized high-temperature measurement techniques. The compound demonstrates light sensitivity characteristics that necessitate storage under controlled lighting conditions to prevent photochemical degradation. The predicted density of 1.27-1.30 g/cm³ reflects the compound's molecular packing efficiency in the solid state.

Propriétés

IUPAC Name |

4-[(4-cyanophenyl)-hydroxymethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8,15,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJWXPZHWUOYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440392 | |

| Record name | Bis(4-cyanophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134521-16-7 | |

| Record name | Bis(4-cyanophenyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134521-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-cyanophenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134521167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-cyanophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 4,4'-(hydroxymethylene)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(4-CYANOPHENYL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WEU2JKQ13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthesis of 4,4'-Dicyanobenzophenone

The foundational step in this route involves the preparation of 4,4'-dicyanobenzophenone, a critical intermediate. As detailed in patent CN101597244B, this is achieved via nucleophilic aromatic substitution of 4,4'-dihalobenzophenone with cyanide ions under phase-transfer catalysis. For instance, reacting 4,4'-difluorobenzophenone with sodium cyanide (NaCN) in the presence of tetrabutylammonium bromide (TBAB) in N,N-dimethylformamide (DMF) at 130°C for 4 hours yields 4,4'-dicyanobenzophenone with 85% purity. The reaction mechanism proceeds via SNAr (nucleophilic aromatic substitution), where the electron-withdrawing cyano groups activate the aromatic ring toward displacement of halides by cyanide.

Reaction Conditions and Optimization

-

Solvent : Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing ionic intermediates.

-

Catalyst : TBAB facilitates phase transfer, improving cyanide availability in the organic phase.

-

Temperature : Elevated temperatures (130–150°C) drive the reaction to completion within 4–6 hours.

-

Yield : Crude yields range from 70% to 85%, contingent on the halo-substituent (fluorine > bromine).

Reduction of 4,4'-Dicyanobenzophenone to Bis(4-cyanophenyl)methanol

The ketone group in 4,4'-dicyanobenzophenone is subsequently reduced to a secondary alcohol. While conventional reductants like lithium aluminum hydride (LiAlH4) risk over-reduction of nitriles, selective methods such as the Meerwein-Ponndorf-Verley (MPV) reduction offer compatibility. In MPV reductions, aluminum isopropoxide catalyzes the transfer of hydrogen from isopropanol to the ketone, yielding the alcohol without affecting nitrile groups.

Reduction Parameters

-

Catalyst : Aluminum isopropoxide (5–10 mol%).

-

Solvent : Isopropanol (hydrogen donor) at reflux (82°C).

-

Time : 6–12 hours for complete conversion.

-

Yield : ~75–85% after purification via recrystallization from hexane-isopropanol mixtures.

Grignard Reagent-Mediated Synthesis

Preparation of 4-Cyanophenylmagnesium Bromide

This route employs 4-bromobenzonitrile as the precursor for generating the Grignard reagent. Despite concerns about nitrile compatibility, the absence of acidic α-hydrogens in aryl cyanides permits stable Grignard formation6. In anhydrous diethyl ether, magnesium turnings react with 4-bromobenzonitrile under argon to form 4-cyanophenylmagnesium bromide, evidenced by the cessation of magnesium consumption and a turbid gray solution6.

Reaction with Carbonyl Electrophiles

The Grignard reagent is quenched with methyl formate (HCOOCH3), a bifunctional electrophile. Two equivalents of 4-cyanophenylmagnesium bromide sequentially attack the formate ester, forming a dialkoxy intermediate that hydrolyzes to Bis(4-cyanophenyl)methanol under acidic workup6.

Critical Parameters

-

Electrophile : Methyl formate (2.5 equiv) in dry ether at 0°C to mitigate side reactions.

-

Quenching : Saturated ammonium chloride (NH4Cl) ensures safe decomposition of excess Grignard reagent.

-

Yield : 60–70% after column chromatography (silica gel, ethyl acetate/hexane)6.

Alternative Synthetic Pathways

Friedel-Crafts Alkylation

While less common, Friedel-Crafts acylation of benzene derivatives with 4-cyanobenzoyl chloride could theoretically yield bis(4-cyanophenyl)ketone intermediates. However, the electron-withdrawing nature of nitriles deactivates the aromatic ring, necessitating superacidic conditions (e.g., HF/SbF5) impractical for large-scale synthesis.

Catalytic Hydrogenation of Nitriles

Palladium-catalyzed hydrogenation of bis(4-cyanophenyl)ketone under high-pressure H2 (5–10 atm) selectively reduces the ketone to the alcohol while preserving nitriles. However, catalyst poisoning by cyanide byproducts limits reproducibility.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 4,4'-Dihalobenzophenone | NaCN, TBAB, DMF | 70–85% | 85–99% | High |

| Grignard Reaction | 4-Bromobenzonitrile | Mg, Methyl formate | 60–70% | 90–95% | Moderate |

| MPV Reduction | 4,4'-Dicyanobenzophenone | Aluminum isopropoxide | 75–85% | 95–99% | High |

Challenges and Optimization Strategies

Purification Techniques

Analyse Des Réactions Chimiques

Types de réactions : Le 4,4'-Dicyanobenzhydrol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former la cétone correspondante.

Réduction : Les groupes nitriles peuvent être réduits en amines dans des conditions appropriées.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur sont utilisés.

Substitution : Des réactifs comme le chlorure de thionyle ou le tribromure de phosphore peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Formation de 4,4'-dicyanobenzophénone.

Réduction : Formation de bis(4-aminophényl)méthanol.

Substitution : Formation de divers dérivés benzhydrol substitués en fonction du substituant introduit.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Synthesis: Bis(4-cyanophenyl)methanol serves as an important intermediate for synthesizing other organic compounds. Its ability to undergo oxidation and reduction reactions allows chemists to create derivatives with varied functional groups.

- Analytical Reference Standard: The compound is utilized as a reference standard in analytical chemistry, particularly in chromatography and mass spectrometry, aiding in the identification and quantification of related compounds.

Biology

- Enzyme Inhibition Studies: Research has shown that Bis(4-cyanophenyl)methanol can inhibit certain enzymes, making it useful for studying enzyme mechanisms and interactions. This application is particularly relevant in pharmacology where understanding enzyme behavior can lead to drug development.

- Metabolic Tracing: As a metabolite of letrozole, Bis(4-cyanophenyl)methanol is employed in metabolic studies to trace biochemical pathways. A study highlighted its role in differentiating between voluntary and involuntary use of letrozole in athletes through hair analysis .

Medicine

- Pharmaceutical Development: The compound has been investigated for its potential use in pharmaceutical formulations, particularly those targeting hormone-related conditions such as breast cancer. Its properties allow researchers to explore its effectiveness as a therapeutic agent or as part of drug metabolism studies .

- Doping Detection: In sports medicine, Bis(4-cyanophenyl)methanol is significant for developing detection methods for the misuse of aromatase inhibitors like letrozole. Studies have focused on its urinary excretion patterns following administration, providing insights into doping practices among athletes .

Data Tables

Case Studies

Case Study 1: Hair Analysis for Letrozole Misuse

In a study involving seven subjects, researchers administered varying doses of letrozole and tracked the urinary excretion of Bis(4-cyanophenyl)methanol. Results indicated that hair samples collected after single doses showed concentrations significantly lower than those from chronic therapy patients, suggesting potential for using hair analysis in doping detection .

Case Study 2: Enzyme Inhibition Mechanism

Research exploring the enzyme inhibitory properties of Bis(4-cyanophenyl)methanol revealed its ability to interact with specific biological targets. This interaction was characterized using various biochemical assays, highlighting its potential as a lead compound for drug design aimed at enzyme modulation.

Mécanisme D'action

The mechanism of action of 4,4’-Dicyanobenzhydrol involves its interaction with specific molecular targets. For example, it has been used as a marker for the detection of letrozole, an aromatase inhibitor. The compound’s hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and stability .

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

- Cyanophenyl vs. Fluorophenyl: The cyano group (-CN) in Bis(4-cyanophenyl)methanol contributes to a higher TPSA (67.8 Ų) compared to fluorine (-F, TPSA ~26.3 Ų in Bis(4-fluorophenyl)methanol) . This makes the former more suitable for applications requiring moderate polarity and cell permeability (e.g., CNS-targeting drugs, where TPSA <90 Ų is ideal) . Fluorine’s electronegativity enhances metabolic stability and bioavailability, making fluorinated analogs common in drug design .

Methylphenyl vs. Hydroxyphenyl:

- Methyl groups (-CH₃) increase hydrophobicity (higher LogP ~3.8) and reduce polarity, favoring applications in hydrophobic polymer matrices .

- Hydroxyl groups (-OH) significantly raise polarity (TPSA ~40–60 Ų) and lower LogP (~1.2–1.8), improving water solubility but limiting blood-brain barrier penetration .

- Trifluoromethyl (-CF₃): The trifluoromethyl group in [3′,5′-Bis(trifluoromethyl)-4-biphenylyl]methanol enhances lipophilicity (LogP ~4.5) and chemical stability, making it valuable in agrochemicals and materials requiring resistance to degradation .

Application-Specific Comparisons

- Drug Intermediates: Bis(4-cyanophenyl)methanol’s balance of LogP (2.5) and TPSA (67.8 Ų) allows it to serve as a versatile intermediate in drug synthesis, particularly for compounds targeting peripheral tissues. In contrast, Bis(4-fluorophenyl)methanol’s lower TPSA (~26.3 Ų) may favor CNS drug candidates .

- Materials Science: Substituting cyanophenyl with fluorescent groups (e.g., in OLED precursors) improves solubility in non-polar solvents, enabling efficient thin-film deposition . Conversely, trifluoromethylated derivatives excel in stability-critical applications like electronic coatings .

Environmental Impact:

Compounds with higher LogP (e.g., trifluoromethyl derivatives) are more likely to bioaccumulate, necessitating careful environmental monitoring .

Research Findings and Trends

- Synthetic Flexibility: The hydroxymethyl group in Bis(4-cyanophenyl)methanol allows facile derivatization. For example, coupling with phenothiazine derivatives yields antimicrobial agents, as demonstrated in recent syntheses of phenothiazinyl ammonium salts .

- Structure-Activity Relationships (SAR): Comparative studies highlight that electron-withdrawing groups (e.g., -CN, -F) enhance thermal stability in OLED materials, while electron-donating groups (e.g., -OH) improve solubility for aqueous-phase reactions .

Activité Biologique

Bis(4-cyanophenyl)methanol, also known as a metabolite of Letrozole, is a compound with significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Bis(4-cyanophenyl)methanol, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H10N2O

- Molecular Weight : 234.25 g/mol

- CAS Number : 134521-16-7

- SMILES Notation : OC(c1ccc(cc1)C#N)c2ccc(cc2)C#N

Anticancer Activity

Recent studies have highlighted the anticancer potential of Bis(4-cyanophenyl)methanol and its derivatives. The compound has been evaluated for its efficacy against various cancer cell lines, particularly HCT-116 (colon cancer) and MCF-7 (breast cancer).

Case Studies and Findings

-

Synthesis and Evaluation :

- A study synthesized a series of thiazole derivatives incorporating Bis(4-cyanophenyl)methanol, demonstrating significant anticancer activity. Notably, compounds with GI50 values as low as 1.0 ± 0.1 μM against MCF-7 cells were reported, indicating strong growth inhibition compared to cisplatin controls .

- Mechanism of Action :

- Selectivity Towards Cancer Cells :

Comparative Biological Activity

A comparison of the biological activity of Bis(4-cyanophenyl)methanol with other related compounds is presented in the table below:

| Compound | GI50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| Bis(4-cyanophenyl)methanol | 12.8 ± 0.7 | HCT-116 | Caspase-dependent apoptosis |

| Thiazole derivative (3f) | 1.0 ± 0.1 | MCF-7 | Caspase-dependent apoptosis |

| Thiazole derivative (3b′) | 1.6 ± 0.2 | HCT-116 | Caspase-dependent apoptosis |

| Cisplatin | Control | Various | DNA cross-linking |

Discussion

The biological activity of Bis(4-cyanophenyl)methanol suggests that it may serve as a lead compound for further development in anticancer therapies. Its relatively low GI50 values indicate potent activity against specific cancer cell lines while maintaining selectivity towards non-cancerous cells.

Q & A

What are the key physicochemical properties of Bis(4-cyanophenyl)methanol, and how do they influence its application in drug research?

Basic Question

Bis(4-cyanophenyl)methanol (C₁₅H₁₀N₂O, MW 234.25) has a LogP of 2.5 and a topological polar surface area (TPSA) of 67.8 Ų . The moderate LogP suggests moderate lipophilicity, which may influence its ability to cross cell membranes, while the TPSA value (<90 Ų) indicates potential for blood-brain barrier penetration, relevant for central nervous system (CNS)-targeted drug development . Limited solubility in aqueous media (as noted in technical specifications) necessitates solvent optimization during synthesis or formulation . Researchers should prioritize HPLC purity validation (>98%) and stability testing under storage conditions (-20°C) to ensure reproducibility .

What synthetic methodologies are commonly employed for Bis(4-cyanophenyl)methanol, and how are impurities controlled?

Basic Question

The compound is synthesized via nucleophilic substitution or condensation reactions, often involving cyanophenyl precursors. For example, describes a protocol using EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (DCM). Purification typically involves flash column chromatography (e.g., 95:5 DCM:methanol) followed by preparative thin-layer chromatography (TLC) to isolate high-purity fractions . Impurity control requires monitoring by TLC (Rf = 0.55 in 10% methanol:DCM) and HPLC analysis, with strict adherence to anhydrous conditions to prevent hydrolysis of the cyanide groups .

How can researchers resolve contradictions in solubility data for Bis(4-cyanophenyl)methanol across different studies?

Advanced Question

Discrepancies in solubility reports (e.g., "limited solubility" in vs. solvent-dependent behavior in ) arise from variations in experimental conditions (e.g., solvent polarity, temperature). To address this, systematic solubility profiling in solvents like DMSO, ethanol, and THF is recommended. For instance, substituting one cyanophenyl group with a fluorescent moiety (as in ) can enhance solubility in organic solvents, a strategy applicable to derivative synthesis . Researchers should document solvent purity, temperature, and agitation methods to ensure reproducibility.

What role does Bis(4-cyanophenyl)methanol play in the synthesis of organic electronic materials, such as OLEDs?

Advanced Question

Bis(4-cyanophenyl)methanol serves as a precursor for bis(4-fluorenyl)methanol derivatives, which are critical in OLED fabrication. The cyanide groups facilitate π-conjugation, enhancing electron transport properties, while the central methanol group allows functionalization with emissive moieties (e.g., fluorophores) . Methodologically, Suzuki-Miyaura cross-coupling reactions are employed to attach aromatic units, followed by vacuum sublimation to purify the resulting electroluminescent materials. Researchers must optimize reaction stoichiometry and annealing temperatures to minimize defects in the OLED active layer .

How is Bis(4-cyanophenyl)methanol utilized as a metabolite in pharmacological studies, and what analytical techniques are required?

Advanced Question

As a metabolite of letrozole (an aromatase inhibitor), Bis(4-cyanophenyl)methanol is studied using LC-MS/MS to quantify its pharmacokinetic profile in biological matrices. Sample preparation involves protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate the metabolite . Method validation requires assessing matrix effects, recovery rates (>85%), and lower limits of quantification (LLOQ < 1 ng/mL). Contradictions in bioanalytical data (e.g., variability in half-life measurements) may arise from interspecies metabolic differences, necessitating cross-validation with microsomal assays .

What strategies are recommended for improving the stability of Bis(4-cyanophenyl)methanol during long-term storage?

Basic Question

Stability is maintained by storing the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and moisture absorption . Periodic stability testing via NMR and mass spectrometry is advised to detect degradation products (e.g., hydrolysis to carboxylic acid derivatives). For lab-scale use, lyophilization after synthesis can extend shelf life (>2 years) .

How can computational modeling aid in predicting the reactivity of Bis(4-cyanophenyl)methanol in novel synthetic pathways?

Advanced Question

Density functional theory (DFT) calculations can predict reaction sites by analyzing electron density maps, particularly at the cyanide and hydroxyl groups. For example, highlights quantitative structure-property relationship (QSPR) models to forecast solubility and LogP. Molecular dynamics simulations further elucidate solvent interactions, guiding solvent selection for reactions like esterification or etherification . Researchers should validate computational predictions with experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR spectroscopy).

What safety protocols are essential when handling Bis(4-cyanophenyl)methanol in laboratory settings?

Basic Question

Due to its potential toxicity, handling requires PPE (gloves, goggles) and fume hood use to avoid inhalation or dermal contact . Spill management involves neutralization with activated carbon and disposal via hazardous waste protocols. Safety data sheets (SDS) should be reviewed for specific hazards (e.g., acute toxicity data in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.